CYP1B1 is overexpressed in diverse malignancies—including breast, prostate, ovarian, and renal carcinomas—where it contributes to tumor initiation, progression, and therapeutic resistance. Key oncogenic mechanisms include:
Table 1: CYP1B1-Driven Pathways in Cancer
| Pathway | Key Effectors | Oncogenic Consequence |
|---|---|---|
| Carcinogen Activation | Benzo[a]pyrene → DNA adducts | Genomic instability, mutation accumulation |
| Estrogen Metabolism | 17β-estradiol → 4-OHE2 → semiquinones | ROS generation, DNA damage |
| Chemoresistance | Docetaxel hydroxylation | Reduced drug efficacy, tumor survival |
| EMT Activation | Sp1, ZEB2, β-catenin | Enhanced metastasis, invasion |
In clear cell renal cell carcinoma (ccRCC), CYP1B1 stabilizes hypoxia-inducible factor 2α (HIF2α) by facilitating USP5-mediated deubiquitination, driving angiogenesis and resistance to sunitinib, a VEGF-targeted therapy [8].
CYP1B1 intersects with metabolic and cardiovascular homeostasis through:
Table 2: CYP1B1 in Metabolic and Cardiovascular Diseases
| Disease Context | CYP1B1 Substrate | Pathogenic Metabolite/Pathway |
|---|---|---|
| Obesity | Retinoids, fatty acids | PPARγ activation, adipocyte proliferation |
| Hypertension | Arachidonic acid | 12- and 19-HETE synthesis, vasoconstriction |
| Chemotherapy-Induced Cardiotoxicity | Doxorubicin derivatives | ROS generation, cardiomyocyte apoptosis |
Over 150 CYP1B1 mutations are linked to primary congenital glaucoma (PCG), an autosomal recessive disorder causing trabecular meshwork dysgenesis and elevated intraocular pressure. Pathogenic mechanisms include:
Structural analyses reveal that pathogenic mutations (e.g., p.Gly61Glu, p.Arg390His) cluster near conserved heme-binding domains, disrupting enzyme function. Intrinsically disordered regions (IDRs) in CYP1B1 may buffer mutation impact, explaining variable phenotypic expressivity in PCG [9].
Conventional pan-CYP inhibitors (e.g., ketoconazole) suffer from critical drawbacks:
CYP1B1 is undetectable in most healthy tissues but overexpressed in >80% of human cancers, making it a tumor-selective biomarker. Key evidence includes:
This differential expression provides a biochemical basis for targeted inhibitors to achieve preferential activity in diseased tissues, sparing systemic CYP functions.
Table 3: Tissue Distribution of CYP1B1 Expression
| Tissue Type | CYP1B1 Expression Level | Functional Consequence |
|---|---|---|
| Normal Liver | Undetectable | Minimal baseline metabolism |
| Breast Tumor | High (≥90% of samples) | 4-OHE2 generation, EMT promotion |
| Retinal Endothelium | Moderate (constitutive) | Iron homeostasis, redox balance |
| Cardiac Tissue | Low (induced by chemo) | ROS-mediated cardiotoxicity |
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